

Application Note: High-Field NMR Spectroscopic Characterization of (3R,5S)-Atorvastatin

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Compound of Interest

Compound Name: (3R,5S)-Atorvastatin

CAS No.: 791553-16-7

Cat. No.: B12777392

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Executive Summary

This application note details the protocol for the structural characterization of **(3R,5S)-atorvastatin**, a critical diastereomeric impurity (often designated as Impurity B or D in various pharmacopeial monographs) of the active pharmaceutical ingredient (API), atorvastatin calcium.

Unlike the active (3R,5R) enantiomer, the (3R,5S) epimer possesses an anti-1,3-diol configuration on the heptanoic acid side chain.^[1] This stereochemical inversion significantly alters the pharmacological profile and must be strictly controlled under ICH Q3A/Q3B guidelines. This guide provides a self-validating NMR workflow to distinguish the (3R,5S) epimer from the API without derivatization, utilizing the distinct scalar coupling networks and hydrogen-bonding signatures visible in DMSO-d

^[1]

Introduction: The Stereochemical Challenge

Atorvastatin contains two chiral centers at the C3 and C5 positions of the heptanoic acid side chain. The therapeutic efficacy relies on the specific spatial arrangement of the (3R,5R) isomer (Syn-diol), which mimics the HMG-CoA intermediate.

The (3R,5S) isomer represents an inversion at the C5 position, creating an anti-diol relationship.^[1] While Mass Spectrometry (LC-MS) can identify the molecular weight (

559), it cannot inherently distinguish these diastereomers due to identical fragmentation patterns.^[1] Chiral HPLC is the standard for quantitation, but NMR is the absolute method for structural proof.

The NMR Advantage

In the (3R,5R) active drug, the syn-1,3-diol moiety adopts a specific conformation stabilized by intramolecular hydrogen bonding (often chair-like in non-polar environments).^[1] The (3R,5S) anti-isomer lacks this specific stabilization, leading to distinct:

- Coupling Constants: Particularly across the C3-C4-C5 backbone.
- Chemical Shift Anisochronicity: The methylene protons at C4 exhibit different magnetic environments in the syn vs. anti configurations.

Experimental Protocol

Sample Preparation (The "OH-Lock" Method)

To observe the stereochemistry directly, we utilize DMSO-d

^[1] Unlike CD

OD or D

O, DMSO-d

suppresses the exchange of hydroxyl protons, allowing the observation of vicinal coupling between the OH protons and the methine protons (CH-OH). This is the "fingerprint" of the stereochemistry.

- Solvent: DMSO-d

(99.9% D) + 0.03% TMS (v/v).^[1]

- Concentration: 10–15 mg of **(3R,5S)-atorvastatin** (free acid or calcium salt) in 0.6 mL solvent.
- Tube: 5 mm High-Precision NMR tube (Wilmad 535-PP or equivalent).
- Temperature: 298 K (25°C).[1] Note: Precise temperature control is vital to prevent OH signal broadening.[1]

Instrument Parameters (600 MHz recommended)

Experiment	Pulse Sequence	Scans (NS)	TD (Points)	Mixing Time	Purpose
H 1D	zg30	16	64k	-	Quantitative integration & J-analysis.
C 1D	zgpg30	1024	64k	-	Carbon backbone verification.
COSY	cosygpppqf	8	2k x 256	-	Trace H3-H4-H5 connectivity. [1]
HSQC	hsqcedetgpsp2.3	4	2k x 256	-	Multiplicity-edited (CH/CH vs CH). [1]
NOESY	noesygpphp	16	2k x 256	500 ms	Critical: Spatial correlations (Syn vs Anti).

Results & Discussion: Distinguishing the Epimer

The Diagnostic Side-Chain Analysis

The core difference lies in the heptanoic acid arm. The aromatic region (pyrrole core) remains largely unaffected.

The C4 Methylene "Fingerprint"

In the (3R,5R) active drug (syn-diol), the C4 methylene protons (H4a, H4b) are diastereotopic but often show a specific splitting pattern due to the ordered H-bond network.^[1] In the (3R,5S) epimer (anti-diol), the magnetic environment of C4 changes.^[1]

- Observation: Look at the region 1.3 – 1.8 ppm.

- Differentiation: The

(difference in chemical shift) between H4a and H4b is typically smaller in the anti (3R,5S) isomer compared to the syn isomer, or they exhibit distinct higher-order coupling effects.

The Hydroxyl Protons (DMSO-d

Exclusive)

The most robust self-validating check is the OH signals appearing between 4.5 – 6.0 ppm.^[1]

- (3R,5R): The OH signals often appear as sharp doublets.^[1]
- (3R,5S): Due to the change in the H-bond network (anti-arrangement), the chemical shifts of 3-OH and 5-OH will shift relative to the API.
 - Protocol Check: If the OH signals are broad singlets, the sample is "wet" (water exchange). Dry the sample and re-run. You must see coupling to H3/H5 to confirm stereochemistry.

Comparative Chemical Shift Table (Diagnostic Regions)

Note: Shifts are approximate relative to TMS in DMSO-d

. Exact values depend on concentration and salt form (Ca

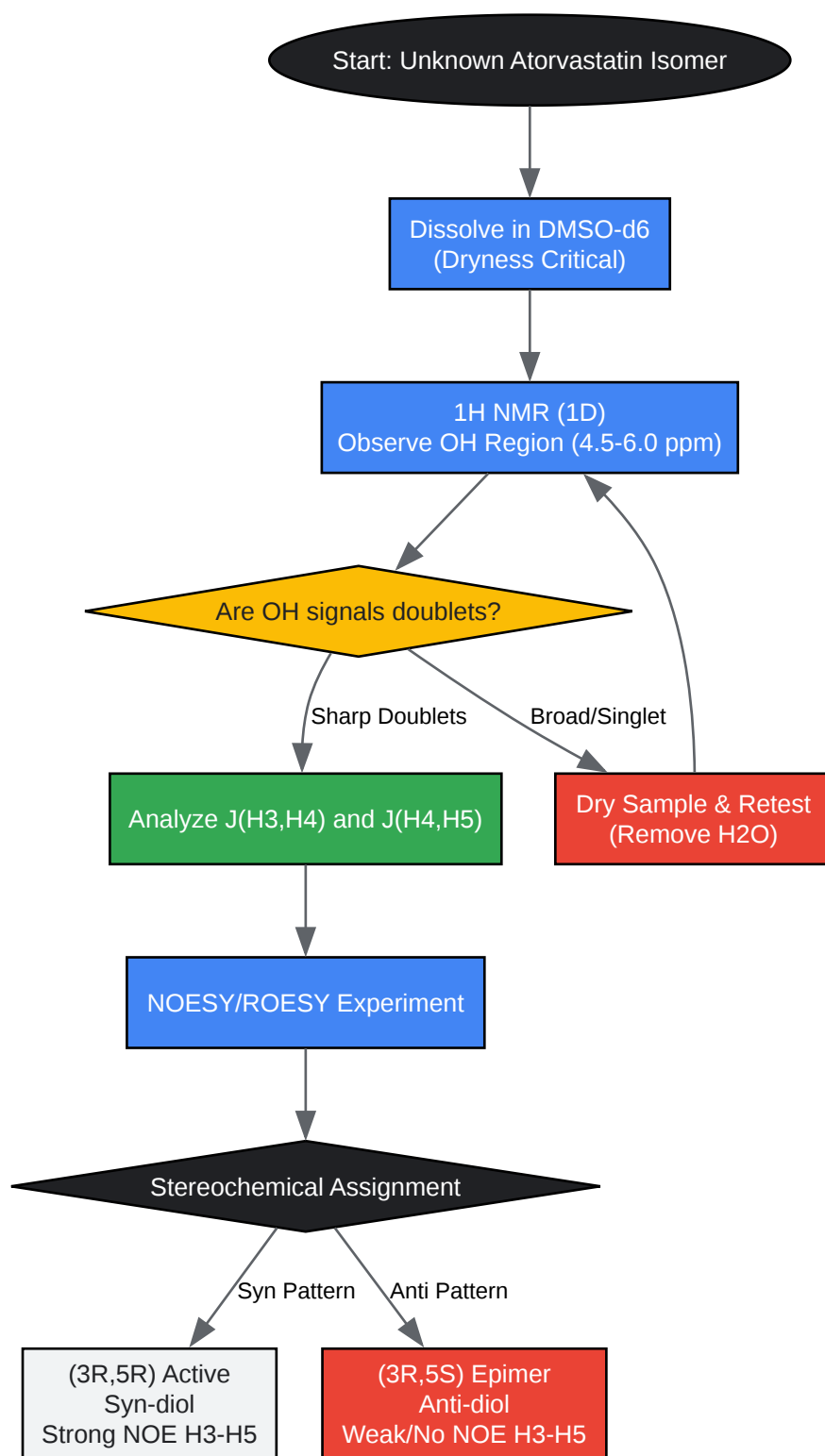
vs Na

).[1]

Position	Atom	(3R,5R) - Active API (Syn)	(3R,5S) - Impurity (Anti)	Diagnostic Feature
C3	(CH-OH)	~3.75 - 3.85 ppm	~3.65 - 3.75 ppm	Upfield shift in anti isomer.[1]
C5	(CH-OH)	~3.50 - 3.60 ppm	~3.40 - 3.50 ppm	Distinct shielding environment.[1]
C4	(CH)	Distinct anisochrony	Reduced	Anti conformation averages the environment.[1]
OH	(OH)	~4.7 - 5.0 ppm	Shifts distinct by >0.1 ppm	Sensitive to H- bonding change. [1]
C3/C5		~66 - 69 ppm	~64 - 67 ppm	Carbon shifts reflect steric compression.[1]

Stereochemical Validation Workflow

The following diagram illustrates the logic flow for assigning the (3R,5S) configuration using the "J-based configuration analysis" approach adapted for statins.



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Figure 1: Decision tree for the stereochemical assignment of Atorvastatin isomers using DMSO-d6 NMR.

Mechanistic Insight: The NOE Difference

While coupling constants provide scalar evidence, the Nuclear Overhauser Effect (NOE) provides spatial proof.

- (3R,5R) Syn-Conformation: In the preferred conformation, H3 and H5 are often on the same face of the carbon chain (diaxial-like or spatially proximate depending on the H-bond). This typically results in a observable NOE correlation between H3 and H5.
- (3R,5S) Anti-Conformation: The H3 and H5 protons are on opposite faces (anti-relationship). [1] The distance between them is increased, leading to a significantly weaker or absent NOE correlation.

Protocol Step: Integrate the H3-H5 cross-peak in the NOESY spectrum.[1] Normalize against the geminal H4a-H4b cross-peak.[1] A ratio reduction >50% is indicative of the (3R,5S) configuration.

References

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Sources

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